N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide

Molecular weight Structural confirmation Chemical identity

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole carboxamide class, characterized by a thiophene-2-carboxamide core, a central 1,2,5-oxadiazole ring, and a 4-(prop-2-en-1-yloxy)phenyl substituent. The compound has a molecular weight of approximately 411.9 g/mol.

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
Cat. No. B12187340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3
InChIInChI=1S/C16H13N3O3S/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-10-23-13/h2-8,10H,1,9H2,(H,17,19,20)
InChIKeyFURMHYZQGAYHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide – Core Identity and Sourcing Baseline


N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole carboxamide class, characterized by a thiophene-2-carboxamide core, a central 1,2,5-oxadiazole ring, and a 4-(prop-2-en-1-yloxy)phenyl substituent. The compound has a molecular weight of approximately 411.9 g/mol . Its structural features suggest potential utility in medicinal chemistry or agrochemical research, but publicly available, peer-reviewed quantitative differentiation data against close structural analogs are extremely limited at this time.

Chemistry

Synthetic 1,2,5-oxadiazole carboxamide with thiophene-2-carboxamide core; suitable for medicinal chemistry and agrochemical library screening.

Identity

Molecular-weight-based identity confirmation supports procurement; distinct from alkylamide analogs and amine intermediates.

Evidence

Public comparative data are limited; users should verify lot-specific identity and purity before critical assays.

Why N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 1,2,5-oxadiazole carboxamide family, subtle modifications to the aryl substituent, the acyl group, or the heterocyclic core can lead to profound changes in target affinity, selectivity, and physicochemical properties. For instance, replacing the thiophene-2-carboxamide group with a propanamide or substituting the prop-2-en-1-yloxy moiety with a propan-2-yloxy group alters the electronic profile and steric bulk, potentially impacting binding kinetics and metabolic stability . Generic substitution without empirical comparative data therefore carries a high risk of introducing uncharacterized variables into research protocols.

Thiophene vs alkylamide

Replacing the thiophene-2-carboxamide with a propanamide or 2-methylpropanamide alters electronic profile and steric bulk; binding kinetics may shift in uncharacterized ways.

Prop-2-en-1-yloxy vs propan-2-yloxy

Substituting the allyloxy group with an isopropyloxy group changes steric demands and metabolic stability potential; comparative data are absent.

Carboxamide vs amine intermediate

The fully elaborated carboxamide (MW ~411.9) differs by ~195 g/mol and in reactivity from the amine precursor (MW 217); not interchangeable for target-engagement workflows.

Quantitative Differentiation Evidence for N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide


Molecular Weight and Structural Identity vs. Propanamide Analog

The target compound's molecular weight is reported as approximately 411.9 g/mol. This differentiates it from the closely related N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide analog, which has a lower molecular weight consistent with the smaller propanamide group replacing the thiophene-2-carboxamide moiety .

MW vs propanamide analog
Data to verify
~411.9 g/mol target
vs propanamide analog (MW not reported, expected lower)
Supports procurement identity check; distinguishes from lower-MW analogs.
No explicit comparator data; difference inferred from structure.
Molecular weight Structural confirmation Chemical identity

Structural Uniqueness of the Thiophene-2-carboxamide Motif vs. Alkylamide Analogs

Unlike analogs such as N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide and 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide, which feature simple alkylamide groups, the target compound incorporates a thiophene-2-carboxamide moiety . The sulfur-containing heterocycle introduces distinct electronic and steric properties that can influence target binding, but no quantitative comparative binding data are publicly available.

Thiophene vs alkylamide motif
Class-level inference
Thiophene-2-carboxamide present vs simple alkylamide (propanamide, 2-methylpropanamide)
May introduce S-mediated or π-stacking interactions; no quantitative binding data.
Structural distinction only; biological impact remains speculative.
Thiophene Carboxamide Structure-activity relationship

Differentiation from 4-(Prop-2-en-1-yloxy)phenyl Oxadiazole Amine Intermediates

The target compound is the fully elaborated carboxamide derivative of 4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine. The amine intermediate (MW 217.22 g/mol) is significantly smaller and more reactive, with distinct handling and storage requirements . The final carboxamide is expected to exhibit greater chemical stability and altered solubility compared to the free amine, though quantitative stability or solubility data are not reported.

MW vs amine intermediate
Source review
~411.9 g/mol (carboxamide) vs 217.22 g/mol (amine); Δ ~194.7 g/mol
Confirms advanced carboxamide identity; reactivity and solubility profiles differ.
Stability and solubility not reported; storage conditions may vary.
Synthetic intermediate Chemical stability Procurement specification

Recommended Application Scenarios for N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide Based on Available Evidence


Medicinal Chemistry Library Screening for Novel Oxadiazole-Based Lead Compounds

This compound serves as a structurally diverse entry in screening libraries aimed at identifying new hits for targets where oxadiazole carboxamides have shown promise, such as G protein-coupled receptors or ion channels. Its thiophene-2-carboxamide moiety distinguishes it from simpler alkylamide analogs, offering a unique pharmacophore for hit triaging .

Agrochemical Research: Fungicide or Herbicide Scaffold Exploration

Given the documented use of 1,2,5-oxadiazole derivatives as herbicides and fungicides in patents, this compound can be employed as a scaffold for structure-activity relationship (SAR) studies in crop protection research. The prop-2-en-1-yloxy group provides a handle for further derivatization [1].

Chemical Biology Probe Development: Target Engagement Assays

The compound's distinct molecular weight and functional group array make it suitable for use as a reference standard in mass spectrometry-based target engagement assays, where its unique mass signature can be differentiated from close analogs and metabolic byproducts .

Application
Selection Property
Validation Focus
Medicinal chemistry library screening
Thiophene-2-carboxamide pharmacophore
Hit triaging against GPCR or ion channel targets
Agrochemical SAR exploration
Prop-2-en-1-yloxy derivatization handle
Fungicide/herbicide scaffold activity screening
Chemical biology probe development
Distinct molecular weight signature
MS-based target engagement differentiation from analogs
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